Methacycline hydrochloride

Catalog No.
S535081
CAS No.
3963-95-9
M.F
C22H23ClN2O8
M. Wt
478.88
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methacycline hydrochloride

CAS Number

3963-95-9

Product Name

Methacycline hydrochloride

IUPAC Name

(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

Molecular Formula

C22H23ClN2O8

Molecular Weight

478.88

InChI

InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14-,15+,17+,22+;/m1./s1

InChI Key

VZQARNDJLLWXGL-CCHMMTNSSA-N

SMILES

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl

solubility

Soluble in DMSO

Synonyms

Globociclina, Londomycin, Megamycine, Methacycline hydrochloride; Methacycline HCl, Metadomus, Metilenbiotic, Optimycin; Physiomycine, Rindex, Rondomycin

The exact mass of the compound Methacycline hydrochloride is 478.1143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity Studies

MC.Cl demonstrates activity against a broad range of bacteria, including gram-positive and gram-negative species. Research explores its effectiveness against emerging antibiotic-resistant pathogens. Studies investigate the minimum inhibitory concentration (MIC) of MC.Cl against these bacteria to determine its potential usefulness for future antibiotic development [1].

Source

[1] Sensors | Free Full-Text | Ion Selective PVC Membrane Electrode for the Determination of Methacycline Hydrochloride in Pharmaceutical Formulation - MDPI ()

Investigating Anti-cancer Properties

Some studies suggest that tetracyclines, including MC.Cl, might possess anti-cancer properties. Research explores the mechanisms by which MC.Cl might inhibit cancer cell growth and proliferation. This includes investigating its effects on cell cycle regulation and apoptosis (programmed cell death) in cancer cells [1].

Source

[1] Sensors | Free Full-Text | Ion Selective PVC Membrane Electrode for the Determination of Methacycline Hydrochloride in Pharmaceutical Formulation - MDPI ()

It's important to note that these are preliminary research findings, and more studies are needed to determine the efficacy and safety of MC.Cl for cancer treatment.

Analytical Method Development

Due to its chemical properties, developing accurate methods for detecting and quantifying MC.Cl is crucial for research purposes. Scientists are developing analytical techniques like ion-selective electrodes and high-performance liquid chromatography (HPLC) to precisely measure MC.Cl concentrations in samples [1].

Source

[1] Sensors | Free Full-Text | Ion Selective PVC Membrane Electrode for the Determination of Methacycline Hydrochloride in Pharmaceutical Formulation - MDPI ()

Methacycline hydrochloride is a semi-synthetic antibiotic belonging to the tetracycline class. It is derived from oxytetracycline and exhibits a broad spectrum of antimicrobial activity. The chemical formula for methacycline hydrochloride is C22H23ClN2O8, with a molecular weight of approximately 442.424 g/mol. This compound functions primarily as a protein synthesis inhibitor, effectively blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting bacterial growth and reproduction .

Methacycline acts as a bacteriostatic antibiotic, meaning it inhibits bacterial growth rather than killing them directly []. It achieves this by binding to the 30S ribosomal subunit of bacteria, preventing essential protein synthesis []. However, unlike some tetracyclines, methacycline can penetrate the bacterial cell wall even during the stationary growth phase.

Methacycline hydrochloride can cause various side effects, including gastrointestinal upset, photosensitivity (increased sun sensitivity), and tooth discoloration []. In severe cases, it can lead to intracranial hypertension (increased pressure in the head). It's not recommended for pregnant or breastfeeding women due to potential fetal harm [].

Data on Toxicity:

  • The oral median lethal dose (LD50) in rats is 1.5 g/kg [].
, particularly in acidic or basic environments. Key reactions include:

  • Oxidation: Methacycline can be oxidized to form various derivatives, which may alter its biological activity.
  • Hydrolysis: In the presence of water and under acidic conditions, methacycline can hydrolyze, affecting its efficacy.
  • Complexation: Methacycline can form complexes with metal ions, which may influence its absorption and bioavailability .

Methacycline exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves:

  • Inhibition of Protein Synthesis: By binding to the 30S ribosomal subunit, methacycline prevents the formation of the aminoacyl-tRNA complex necessary for protein synthesis.
  • Broad Spectrum: It is effective against pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, and others responsible for various infections .

The compound has also been studied for its potential anti-inflammatory properties due to its ability to inhibit matrix metalloproteinases, which are involved in tissue remodeling and inflammation .

Methacycline hydrochloride is synthesized through several methods:

  • Oxidation of Oxytetracycline: The primary method involves the oxidative modification of oxytetracycline using specific reagents that introduce a methylene group at the C6 position.
  • Chemical Modification: Additional synthetic routes may involve chemical modifications to enhance stability or bioactivity, including the introduction of substituents that improve pharmacokinetic properties .

Methacycline hydrochloride is utilized in various medical applications:

  • Antibiotic Therapy: It is prescribed for treating infections caused by susceptible bacteria, particularly respiratory and urinary tract infections.
  • Veterinary Medicine: Methacycline is also used in veterinary practices for treating infections in animals due to its broad-spectrum activity .
  • Research: The compound serves as a tool in biochemical research to study protein synthesis mechanisms and bacterial resistance .

Studies have indicated that methacycline can interact with several substances:

  • Calcium and Iron Supplements: The absorption of methacycline may be impaired when taken with calcium or iron supplements due to chelation.
  • Other Medications: Methacycline may interact with anticoagulants and other antibiotics, necessitating careful monitoring when co-administered .

Adverse effects may include gastrointestinal disturbances and allergic reactions; thus, interaction studies are crucial for safe therapeutic use.

Methacycline hydrochloride shares similarities with other tetracyclines but possesses unique features that differentiate it. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
TetracyclineBroad-spectrum antibiotic; first discovered tetracyclineOriginal compound; lower potency compared to methacycline
DoxycyclineLonger half-life; less frequent dosingBetter absorption; often preferred for chronic use
MinocyclineGreater lipid solubility; effective against resistant strainsEnhanced penetration into tissues
OxytetracyclineSimilar structure; used primarily in veterinary medicineLess potent than methacycline against certain pathogens

Methacycline's unique structural modifications enhance its antimicrobial potency compared to other tetracyclines while maintaining a similar mechanism of action .

Appearance and Crystalline Structure

Methacycline hydrochloride presents as a yellow to dark yellow crystalline powder [1] [2] [3] with a distinctive bitter taste [4]. The compound exists as a crystalline solid obtained through specific crystallization processes involving methanol, acetone, concentrated hydrochloric acid, and ether [4]. The crystalline structure incorporates 0.5 mol water and 0.5 mol methanol in its crystal lattice [4].

X-ray powder diffraction studies have provided detailed crystallographic data for methacycline hydrochloride [5] [6]. The compound exhibits a characteristic powder diffraction pattern that serves as a fingerprint for identification purposes [7]. Comprehensive X-ray powder diffraction data has been reported with lattice spacing measurements and relative line intensities, covering Bragg angles from 10° to 70° [7].

PropertyValueReference
AppearanceCrystalline powder [8] [1] [2]
ColorYellow to dark yellow [1] [2] [3]
Crystalline FormCrystalline solid with incorporated solvents [8] [2] [4]
Crystal Incorporation0.5 mol H₂O + 0.5 mol methanol [4]

Melting Point and Thermal Behavior

Methacycline hydrochloride demonstrates thermal decomposition rather than clean melting, with decomposition occurring at temperatures greater than 224°C [2] [9]. Alternative sources report decomposition around 246-255°C [9] and approximately 205°C [10]. This temperature variability reflects different measurement conditions and sample preparation methods.

Thermal analysis studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal that the compound undergoes multi-stage thermal decomposition [11] [12]. The thermal stability profile indicates that methacycline hydrochloride remains stable up to approximately 205-224°C before significant degradation begins [2] [11] [12].

The compound exhibits exothermic decomposition behavior upon heating beyond its decomposition temperature, characteristic of organic pharmaceutical compounds undergoing thermal degradation [13] [14].

Thermal PropertyTemperature RangeReference
Decomposition Onset>224°C [2] [9]
Alternative Decomposition Range246-255°C [9]
Thermal Stability Limit~205°C [10]

Spectroscopic Properties

Methacycline hydrochloride exhibits characteristic ultraviolet-visible (UV-Vis) absorption properties that are fundamental for its analytical identification and quantification. The compound demonstrates maximum absorption (λmax) at 345-346 nm when measured in methanol containing 0.01N hydrochloric acid [8] [15] [4]. A secondary absorption maximum occurs at 251-253 nm under the same conditions [8] [4].

The molar extinction coefficients (log ε) have been precisely determined as 4.19 at 345 nm and 4.37 at 253 nm [4], indicating strong chromophoric properties. For pharmaceutical dissolution testing, the 345 nm wavelength is standardly employed in aqueous media [15].

Collision cross-section measurements using traveling wave ion mobility spectrometry provide molecular size information:

Spectroscopic ParameterValueConditionsReference
Primary λmax345-346 nmMethanol + 0.01N HCl [8] [15] [4]
Secondary λmax251-253 nmMethanol + 0.01N HCl [8] [4]
Log ε (345 nm)4.19Methanol + 0.01N HCl [4]
Log ε (253 nm)4.37Methanol + 0.01N HCl [4]

Solubility Profile

Methacycline hydrochloride demonstrates amphiphilic solubility characteristics with varying solubility across different solvent systems. The compound exhibits limited water solubility with reported values of 5 mg/mL and 1.14 mg/mL, classifying it as slightly soluble in aqueous media [8] [18] [19] [20].

In organic solvents, the compound shows enhanced solubility: 3-5 mg/mL in DMSO [19] [20] and approximately 10 mg/mL in dimethyl formamide [8]. The solubility in alcoholic solvents is restricted, being sparingly soluble to insoluble in ethanol [19] [4] and slightly soluble in methanol [2] [4].

Nonpolar solvents such as chloroform and ether show minimal to no dissolution of methacycline hydrochloride [3] [4], consistent with its ionic hydrochloride salt structure and hydrophilic characteristics.

Solvent SystemSolubilityClassificationReference
Water1.14-5 mg/mLSlightly soluble [8] [18] [19] [20]
DMSO3-5 mg/mLModerately soluble [19] [20]
Dimethyl formamide~10 mg/mLWell soluble [8]
MethanolSlightSlightly soluble [2] [4]
EthanolMinimal to noneSparingly soluble/Insoluble [19] [4]
ChloroformNoneInsoluble [3] [4]
EtherNonePractically insoluble [4]

Stability Characteristics

pH-Dependent Stability

Methacycline hydrochloride exhibits pronounced pH-dependent stability characteristics typical of tetracycline antibiotics. The compound demonstrates optimal stability in acidic conditions with a 1% aqueous solution maintaining a pH of 2-3 [21]. This acidic environment provides maximum molecular stability and minimal degradation.

Research indicates that methacycline stability decreases significantly as pH increases above neutral conditions [22]. The compound's amphoteric nature [23] [24] contributes to its pH sensitivity, as different ionization states predominate under varying pH conditions, affecting overall molecular stability.

Electrochemical studies using ion-selective electrodes demonstrate that methacycline maintains analytical responsiveness across pH ranges, with optimal electrode performance between pH 3-5 [24]. Above this range, significant interference occurs due to molecular instability and altered ionization patterns.

pH RangeStability CharacteristicsReference
pH 2-3Optimal stability (1% solution) [21]
pH 3-5Acceptable for analytical work [24]
pH >6Decreased stability [22]

Thermal Stability

Methacycline hydrochloride demonstrates moderate thermal stability with a well-defined degradation profile. The compound remains thermally stable up to approximately 205-224°C [2] [11] [12] before undergoing significant decomposition. Thermogravimetric analysis (TGA) reveals multi-stage decomposition patterns characteristic of complex organic molecules [11] [12].

Comparative thermal stability studies within the tetracycline family indicate that methacycline exhibits intermediate thermal resistance [11] [25]. Accelerated stability testing under elevated temperatures reveals predictable degradation kinetics that follow first-order reaction kinetics [11].

Storage temperature recommendations emphasize refrigerated conditions (≤4°C) for optimal long-term stability [10] [26]. At ambient temperatures, the compound experiences gradual degradation, particularly under high humidity conditions [27].

Temperature RangeStability BehaviorReference
≤4°COptimal long-term storage [10] [26]
25°CAcceptable short-term stability [25]
37-70°CAccelerated degradation [11] [27]
>224°CRapid decomposition [2] [9]

Photostability

Methacycline hydrochloride exhibits significant photosensitivity, requiring light-resistant storage conditions [26] [28]. The compound undergoes photodegradation when exposed to UV radiation and visible light, leading to reduced potency and formation of degradation products.

Pharmaceutical guidelines recommend storage in tight, light-resistant containers to prevent photochemical degradation [15]. ICH photostability testing protocols [28] emphasize the importance of evaluating tetracycline compounds under controlled light exposure conditions to establish appropriate packaging and storage requirements.

The chromophoric structure of methacycline, with its conjugated aromatic system and UV absorption characteristics, makes it particularly susceptible to photochemical reactions [28]. This photosensitivity necessitates careful handling during manufacturing, packaging, and dispensing procedures.

Light ExposureEffectRecommendationReference
UV radiationSignificant degradationAvoid exposure [28]
Visible lightModerate degradationLight-resistant containers [26] [15]
StorageMinimize light contactOpaque packaging [15]

Acid-Base Properties

Methacycline hydrochloride functions as a triprotic amphoteric compound with three distinct ionizable groups contributing to its complex acid-base behavior [29] [23] [24]. The molecule exhibits multiple pKa values reflecting different ionization sites within its tetracycline structure.

The primary acidic dissociation constant (pKa₁) occurs at 2.88-3.5 [18] [10] [30], corresponding to the carboxyl group ionization. The basic dissociation constant (pKa₂) ranges from 7.41-7.44 to 7.6 [18] [10] [30], attributed to the dimethylamino group. A third pKa value of 9.5 has been reported [10], likely associated with hydroxyl group ionization.

Potentiometric studies demonstrate that methacycline hydrochloride maintains a physiological charge of zero under standard conditions [18], indicating balanced ionization states. The compound's amphoteric character allows it to function as both an acid and base depending on solution pH [23] [24].

Ionization ParameterValueAssignmentReference
pKa₁ (acidic)2.88-3.5Carboxyl group [18] [10] [30]
pKa₂ (basic)7.41-7.6Dimethylamino group [18] [10] [30]
pKa₃9.5Hydroxyl group [10]
Physiological charge0Net neutral [18]

Electrochemical Properties

Methacycline hydrochloride demonstrates distinctive electrochemical behavior suitable for analytical electrode applications [24] [31]. Ion-selective electrode studies reveal that the compound can form stable ion-pair complexes with various counter-ions, enabling potentiometric determination methods [24].

Electrochemical analysis using methacycline-tetraphenylborate ion-pairs shows linear response ranges from 3.0×10⁻² to 6.0×10⁻⁶ M with Nernstian slopes of 52.9 mV per decade [24]. The detection limit reaches 3.4×10⁻⁶ M, demonstrating high analytical sensitivity [24].

Response time characteristics for electrochemical measurements are ≤15 seconds [24], indicating rapid equilibration kinetics. The electrode selectivity demonstrates minimal interference from common inorganic cations and organic compounds, making it suitable for pharmaceutical formulation analysis [24].

Solid-contact ion-selective sensors based on conducting polymers have been developed for methacycline determination [31], offering advantages for miniaturized analytical systems and flow injection analysis applications [31].

Electrochemical ParameterValueReference
Linear range3.0×10⁻²-6.0×10⁻⁶ M [24]
Slope52.9 mV/decade [24]
Detection limit3.4×10⁻⁶ M [24]
Response time≤15 seconds [24]
SelectivityHigh vs. common interferents [24]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

478.1143

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Rauthan M, Pilon M. A chemical screen to identify inducers of the mitochondrial unfolded protein response in C. elegans. Worm. 2015 Oct 2;4(4):e1096490. doi: 10.1080/21624054.2015.1096490. eCollection 2015 Oct-Dec. PubMed PMID: 27123370; PubMed Central PMCID: PMC4826155.
2: Sun XX, Aboul-Enein HY. Quantitative analysis of methacycline hydrochloride by direct potentiometry using the internal solid contact sensor. Anal Sci. 2007 Feb;23(2):231-3. PubMed PMID: 17297239.
3: Podhorniak LV, Leake S, Schenck FJ. Stability of tetracycline antibiotics in raw milk under laboratory storage conditions. J Food Prot. 1999 May;62(5):547-8. PubMed PMID: 10340680.
4: Saha U, Sen AK, Das TK, Bhowal SK. Spectrophotometric determination of tetracyclines in pharmaceutical preparations, with uranyl acetate. Talanta. 1990 Dec;37(12):1193-6. PubMed PMID: 18965095.
5: Saha U. Colorimetric determination of tetracycline derivatives in pharmaceutical preparations. J Assoc Off Anal Chem. 1989 Mar-Apr;72(2):242-4. PubMed PMID: 2708271.
6: Hügel HE, Schinko H, Bischof HP. [Drug induced esophageal ulcers]. Z Gastroenterol. 1982 Oct;20(10):599-603. German. PubMed PMID: 7157902.
7: Berezovskaia LN, Grakovskaia LK, Nesterova LIa. [Comparative evaluation of methacycline hydrochloride capsules and tablets according to their dissolubility and rate of solution]. Antibiotiki. 1979 Aug;24(8):604-8. Russian. PubMed PMID: 485108.
8: Miyazaki S, Nakano M, Arita T. A comparison of bioavailability of free bases and hydrochloride salts of chlortetracycline, demethylchlortetracycline, and methacycline. Chem Pharm Bull (Tokyo). 1975 Sep;23(9):2151-5. PubMed PMID: 810254.
9: Miyazaki S, Nakano M, Arita T. A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions. Chem Pharm Bull (Tokyo). 1975 Jun;23(6):1197-204. PubMed PMID: 241499.
10: Kahán IL, Hammer H. The parenteral application of a new metacycline preparation, tri-metacycline. Arzneimittelforschung. 1975 Feb;25(2):234-7. PubMed PMID: 804312.
11: Malone DN, Gold JC, Grant IW. A comparative study of ampicillin, tetracycline hydrochloride, and methacycline hydrochloride in acute exacerbations of chronic bronchitis. Lancet. 1968 Sep 14;2(7568):594-6. PubMed PMID: 4175157.
12: Bush AM. An evaluation of methacycline hydrochloride (6 methylene oxytetracycline). N Z Med J. 1967 Apr;66(416):240-3. PubMed PMID: 4165256.
13: Weitman J. [Clinical study of methacycline hydrochloride in 85 cases of acute medico-surgical infections of various etiologies]. Rev Med Chil. 1966 Sep;94(9):569-71. Spanish. PubMed PMID: 5991499.
14: Ekmekci A, Kuyumciyan K, Agbaba O, Pinhas R, Alothman I, Prifti J. [Clinical results with a new antibiotic, methacycline hydrochloride (Rondomycin)]. Turk Tip Cemiy Mecm. 1966 Jul;32(7):435-42. Turkish. PubMed PMID: 5929088.

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